molecular formula C8H15BrO2 B2786496 3-(2-Bromo-1-methoxyethyl)oxane CAS No. 2172499-24-8

3-(2-Bromo-1-methoxyethyl)oxane

Cat. No.: B2786496
CAS No.: 2172499-24-8
M. Wt: 223.11
InChI Key: QDIDCLJDIVXTLZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-methoxyethyl)oxane is a halogenated oxane derivative with the IUPAC name This compound and CAS number 2172499-24-8 . It features an oxane (tetrahydropyran) ring substituted at the 3-position with a 2-bromo-1-methoxyethyl group. This compound is commercially available at 95% purity and is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular formula is C₈H₁₅BrO₂, with a calculated molecular weight of 223.11 g/mol. The bromine atom and methoxy group render it reactive in substitution and coupling reactions, making it valuable for constructing complex molecules.

Properties

IUPAC Name

3-(2-bromo-1-methoxyethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIDCLJDIVXTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-methoxyethyl)oxane typically involves the bromination of 3-(1-methoxyethyl)oxane. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 3-(2-Bromo-1-methoxyethyl)oxane and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Hazards/Safety Source
This compound C₈H₁₅BrO₂ 223.11 2-bromoethyl, methoxy Used in nucleophilic substitutions; precursor for pharmaceuticals Limited safety data; handle with standard halogenated compound precautions
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one C₁₉H₁₇BrN₂O₄ 433.25 Bromoethyl, methoxy, benzyloxyimino Synthesized via hydroxylamine coupling (MeOH, 24h, 22–25°C); yields ~88% No explicit hazards reported; likely irritant
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 229.07 Bromo, methoxy, acetyl Electrophilic aromatic substitution; precursor in drug synthesis Causes severe eye/skin irritation; acute toxicity (oral)
4-(2-Iodoethyl)oxane C₇H₁₃IO 240.09 Iodoethyl Halogen-swapped analog; slower reactivity vs. bromo derivatives Limited data; iodine may pose thyroid hazards
3-(Chloromethoxy)oxane C₆H₁₁ClO₂ 150.61 Chloromethoxy Chlorine’s lower leaving-group ability vs. bromine; used in mild substitutions Likely less toxic than bromo analogs; irritant

Key Findings:

Structural Variations :

  • Halogen Differences : Bromine in this compound offers higher reactivity in SN2 reactions compared to iodine (4-(2-iodoethyl)oxane) or chlorine (3-(chloromethoxy)oxane) .
  • Ring Systems : Chromen-2-one derivatives (e.g., compound from ) exhibit extended conjugation, altering electronic properties versus oxane-based analogs.

Synthetic Utility: The target compound’s bromoethyl group facilitates cross-coupling reactions, whereas 2-bromo-4'-methoxyacetophenone’s acetyl group enables electrophilic modifications . Hydroxylamine-mediated syntheses (e.g., ) highlight the role of methoxy groups in stabilizing intermediates.

Hazard Profiles: Brominated compounds (e.g., this compound, 2-bromo-4'-methoxyacetophenone) are more hazardous than chlorinated analogs due to bromine’s higher toxicity and reactivity .

Solubility and Stability :

  • Oxane derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), similar to Canagliflozin’s oxane-based structure . However, bromine’s hydrophobicity may reduce aqueous solubility compared to hydroxylated analogs .

Biological Activity

3-(2-Bromo-1-methoxyethyl)oxane is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₉BrO
  • Molecular Weight : 201.05 g/mol
  • Structure : The compound features a bromo group and a methoxyethyl side chain, which contribute to its reactivity and biological interactions.

Biological Activity

Research into the biological activity of this compound has indicated several key areas of interest:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

Research has also suggested that this compound possesses anticancer activity. In vitro studies using cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. Notably, it has shown efficacy against HeLa cells, a common model for cervical cancer research.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.
  • Oxidative Stress : By modulating oxidative stress levels, it may alter cellular responses to damage.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity in Cancer Cells : In experiments involving HeLa cells, treatment with varying concentrations of the compound (ranging from 10 to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated around 50 µM.
  • Mechanistic Insights : Further investigations using flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism involving oxidative stress induction.

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialS. aureus, E. coliMIC = 32 µg/mL
AnticancerHeLa cellsIC50 = 50 µM
Mechanistic StudyHeLa cellsIncreased ROS levels

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